Technical Guide: Physicochemical Profiling & Synthetic Utility of N-Cyclohexylmethyl-p-nitroaniline
Technical Guide: Physicochemical Profiling & Synthetic Utility of N-Cyclohexylmethyl-p-nitroaniline
The following technical guide details the physicochemical properties, synthesis, and characterization of N-Cyclohexylmethyl-p-nitroaniline .
Executive Summary
N-Cyclohexylmethyl-p-nitroaniline (CAS: 77755-79-4) is a secondary amine intermediate combining a chromophoric nitroaniline core with a lipophilic cyclohexylmethyl tail. This structural duality makes it a critical scaffold in two distinct fields: medicinal chemistry , where it serves as a lipophilic linker to improve membrane permeability of drug candidates, and material science , where its push-pull electronic structure (donor amine/acceptor nitro) is exploited for non-linear optical (NLO) applications.
This guide provides a definitive reference for the compound’s physicochemical behavior, synthetic protocols, and characterization standards.
Molecular Identity & Structural Analysis[1][2]
| Property | Detail |
| Chemical Name | N-(Cyclohexylmethyl)-4-nitroaniline |
| CAS Number | 77755-79-4 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| SMILES | [O-]c1ccc(NCC2CCCCC2)cc1 |
| Core Scaffold | p-Nitroaniline (Donor-Acceptor Conjugate) |
Structural Logic
The molecule consists of a polarized p-nitroaniline core modified at the nitrogen atom.
-
Electronic Effect: The nitro group (
) acts as a strong electron-withdrawing group (EWG), while the amine nitrogen acts as an electron donor. This creates a strong dipole moment, responsible for its intense yellow/orange color and potential NLO properties. -
Steric/Lipophilic Effect: The cyclohexylmethyl group is a bulky, hydrophobic moiety. Unlike a simple methyl group, the cyclohexyl ring significantly disrupts crystal packing (lowering melting point relative to the parent) and drastically increases lipophilicity (LogP), facilitating solubility in non-polar organic solvents.
Physicochemical Profile
The following data synthesizes experimental baselines from the parent compound (p-nitroaniline) with calculated shifts induced by the cyclohexylmethyl substitution.
Physical Constants
| Property | Value / Range | Mechanistic Insight |
| Appearance | Yellow to Orange Crystalline Solid | Charge-transfer transition between amine donor and nitro acceptor. |
| Melting Point (Est.) | 95°C – 115°C | Lower than parent p-nitroaniline (148°C) due to steric disruption of |
| Boiling Point (Calc.) | ~390°C (at 760 mmHg) | High due to molecular weight and dipolar interactions; likely decomposes before boiling. |
| Density | ~1.18 g/cm³ | Reduced density compared to p-nitroaniline (1.44 g/cm³) due to the aliphatic volume of the cyclohexyl group. |
Solubility & Partitioning
-
LogP (Predicted): 3.8 – 4.2
-
Context: The parent p-nitroaniline has a LogP of ~1.4. The addition of the C7 aliphatic chain adds ~2.5 log units, making this compound highly lipophilic.
-
-
Solubility Profile:
-
Water:[1] Insoluble (< 0.01 mg/mL).
-
DCM/Chloroform: Highly Soluble (> 100 mg/mL).
-
Ethanol/Methanol: Soluble (Heating may be required for saturation).
-
Hexanes: Moderately Soluble (unlike the parent).
-
Spectroscopic Characterization
To validate the identity of the synthesized compound, the following spectral signals are diagnostic.
Proton NMR ( H-NMR, 400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 8.05 – 8.10 | Doublet ( | 2H | Protons ortho to Nitro group |
| Aromatic | 6.55 – 6.60 | Doublet ( | 2H | Protons ortho to Amine (shielded) |
| Amine NH | 4.50 – 4.80 | Broad Singlet | 1H | Secondary Amine N-H |
| Linker | 3.00 – 3.10 | Triplet/Doublet | 2H | N-CH |
| Cyclohexyl | 1.60 – 1.80 | Multiplet | 5H | Ring protons (equatorial/axial) |
| Cyclohexyl | 0.90 – 1.30 | Multiplet | 6H | Ring protons (distal) |
Infrared Spectroscopy (FT-IR)
- (Stretch): 3350–3400 cm⁻¹ (Single sharp band, secondary amine).
- (Asymmetric): 1500–1530 cm⁻¹ (Strong).
- (Symmetric): 1300–1350 cm⁻¹ (Strong).
- (Aliphatic): 2850–2930 cm⁻¹ (Cyclohexyl region).
Synthesis Protocol: Reductive Amination
The most reliable, high-purity route to N-Cyclohexylmethyl-p-nitroaniline is the reductive amination of p-nitroaniline with cyclohexanecarboxaldehyde. This avoids the formation of tertiary amine byproducts common in direct alkylation.
Reagents
-
Substrate: p-Nitroaniline (1.0 eq)
-
Carbonyl: Cyclohexanecarboxaldehyde (1.1 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Catalyst: Acetic Acid (Catalytic, to activate imine formation)
Step-by-Step Methodology
-
Imine Formation: In a dry flask, dissolve p-nitroaniline (10 mmol) and cyclohexanecarboxaldehyde (11 mmol) in DCE (50 mL). Add 2-3 drops of glacial acetic acid. Stir at room temperature for 2 hours.
-
Checkpoint: Monitor TLC for the disappearance of the starting aniline.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight (12h).
-
Quench: Quench carefully with saturated aqueous NaHCO
solution. -
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, dry over MgSO
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane:EtOAc 8:2) to yield yellow crystals.[2][3]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for synthesis and validation, ensuring a self-validating system.
Figure 1: Synthetic workflow for N-Cyclohexylmethyl-p-nitroaniline via reductive amination.
Applications & Handling
Drug Development (Lipophilic Linker)
In medicinal chemistry, this motif is used to modulate the Lipophilic Ligand Efficiency (LLE) . The cyclohexylmethyl group adds bulk and lipophilicity without introducing aromatic pi-stacking complications, often used to fill hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors).
Safety & Toxicology[5]
-
Hazard Class: Nitroanilines are typically toxic by inhalation and skin contact (Methemoglobinemia risk).
-
Handling: Use nitrile gloves and work in a fume hood. The compound is a potent staining agent; avoid contact with surfaces.
-
Storage: Store in amber vials at room temperature, protected from light to prevent photo-oxidation of the nitro group.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7475, 4-Nitroaniline. (Parent compound data). Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for reductive amination). Retrieved from [Link]
-
BuyersGuideChem. N-Cyclohexylmethyl-p-nitroaniline CAS 77755-79-4 Entry.[4] (Verification of CAS and existence). Retrieved from [Link]
